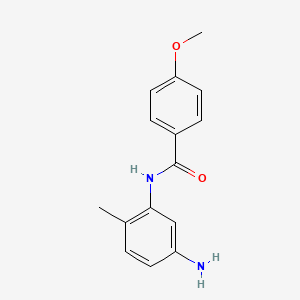

N-(5-Amino-2-methylphenyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-3-6-12(16)9-14(10)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTSRPMAJZDVIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-4-methoxybenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-4-methoxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the methoxybenzamide moiety can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzamide Core

Alkoxy Substituent Modifications

- N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide (CAS: 1020723-70-9): Replacing the methoxy group with a bulkier isobutoxy chain increases lipophilicity (logP ~3.8 predicted) and molecular weight (298.4 g/mol vs. 256.3 g/mol for the parent compound). This modification may enhance membrane permeability but reduce aqueous solubility .

- N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide (CAS: 1020724-00-8): The long heptyloxy chain drastically increases hydrophobicity, making it suitable for lipid-based formulations. However, such modifications can reduce bioavailability due to poor dissolution .

Halogen and Nitro Substituents

- However, nitro groups are associated with metabolic instability and toxicity risks .

EGFR Kinase Inhibition

- N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide (7j): This analog demonstrated strong docking affinity (−9.65 kcal/mol) with EGFR TKD (PDB: 1M17), attributed to hydrogen bonding between the methoxy group and Thr764. The parent compound’s lack of a quinazolinone scaffold may result in lower potency .

Antitumor Activity

Physicochemical and Stability Properties

pH Stability

- N-(6-aminohexyl)-4-methoxybenzamide: At pH 4.5, the phosphoramide bond in conjugates hydrolyzed by >80% within 24 hours, indicating susceptibility to acidic environments. The parent compound’s stability under similar conditions remains unstudied but may share vulnerabilities due to the shared 4-methoxybenzamide core .

Spectroscopic Characteristics

- N-(tert-butyl)-4-methoxybenzamide : NMR data (δ 167.4 ppm for carbonyl carbon) and HRMS (m/z 228.0796) provide benchmarks for comparing electronic environments in analogs. The tert-butyl group shifts electron density, altering resonance patterns .

Biological Activity

N-(5-Amino-2-methylphenyl)-4-methoxybenzamide is an organic compound that has attracted attention in various fields of medicinal chemistry due to its unique structure and potential biological activities. Its molecular design incorporates an amino group, a methyl group, and a methoxybenzamide moiety, which are believed to contribute to its diverse biological effects. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

Molecular Formula : C15H16N2O2

Molecular Weight : 256.31 g/mol

The compound's structure is characterized by the following functional groups:

- Amino Group (-NH2) : Enhances hydrogen bonding capabilities.

- Methoxy Group (-OCH3) : Improves solubility and membrane permeability.

This compound exhibits its biological activities through various mechanisms:

- Antimicrobial Activity : The compound has shown moderate antimicrobial effects against several clinically isolated strains of bacteria and fungi. The mechanism involves disrupting microbial cell functions, potentially through inhibition of key enzymes or interference with cell wall synthesis .

- Antioxidant Activity : It has been evaluated for its ability to scavenge free radicals, particularly using the DPPH radical scavenging assay. Results indicate that it possesses significant antioxidant properties, which can mitigate oxidative stress in biological systems .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been tested against various cancer cell lines, demonstrating cytotoxic effects at specific concentrations (IC50 values) comparable to standard chemotherapeutic agents .

Antimicrobial Activity

A study synthesized this compound and assessed its in vitro antimicrobial activity against a range of bacterial and fungal strains. The results indicated that the compound exhibited moderate activity compared to standard antibiotics, suggesting potential for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH assay, where the compound showed promising results in scavenging free radicals. The effectiveness was quantified at varying concentrations, indicating a dose-dependent response .

| Concentration (µg/ml) | % DPPH Scavenging |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 80 |

Anticancer Activity

In vitro studies on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) revealed that this compound inhibited cell growth with IC50 values indicating moderate potency. For instance, against MCF7 cells, the IC50 was reported at approximately 29 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 29 |

| HCT116 | 18.8 |

Case Studies

- Antimicrobial Efficacy : A case study demonstrated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound was effective in reducing bacterial load in vitro, suggesting potential therapeutic applications in treating resistant infections.

- Cancer Cell Line Studies : Another study focused on the anticancer properties of related benzamide derivatives, showing that modifications to the benzamide structure could enhance potency against specific cancer types. This underscores the importance of structural activity relationship (SAR) studies in optimizing compounds like this compound for better therapeutic outcomes .

Q & A

Q. Critical parameters :

- Temperature (20–25°C optimal for coupling).

- Solvent choice (anhydrous DMF or THF enhances reactivity).

- Stoichiometric ratio (1:1.2 acid-to-amine for complete conversion).

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

A multi-technique approach is essential:

- NMR Spectroscopy :

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1540 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺ at m/z 271.1) .

How does the substitution pattern on the benzamide core influence the compound’s biological activity?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal:

- Methoxy position : 4-Methoxy enhances solubility and bioavailability compared to 2- or 3-substituted analogs .

- Amino group : The 5-amino-2-methylphenyl moiety improves target binding affinity, likely through hydrogen bonding with enzymes like kinases .

- Comparative data :

| Compound | Anticancer IC50 (µM) | Antibacterial Zone (mm) |

|---|---|---|

| This compound | 0.94 (Leukemia) | 12 (S. aureus) |

| N-(4-Amino-2-methylphenyl)acetamide | 6.55 (MCF7) | Not tested |

| Propoxy analog | 1.20 (MCF7) | 10 (E. coli) |

Substituents like propoxy or isopropoxy () alter logP values, affecting membrane permeability .

How can researchers resolve discrepancies in reported biological activity data across studies?

Advanced Research Question

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity). notes a 30% variance in IC50 values due to cell line passage number .

- Compound purity : HPLC-MS verification is critical; impurities >5% (e.g., unreacted amine) may skew results .

- Solvent effects : DMSO concentrations >0.1% can inhibit bacterial growth, confounding antibacterial data .

Recommendation : Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition + cell-based models).

What strategies are recommended for optimizing this compound’s selectivity in kinase inhibition studies?

Advanced Research Question

To enhance selectivity:

- Molecular docking : Map interactions with ATP-binding pockets (e.g., EGFR vs. VEGFR2) to identify key residues for modification .

- Proteomic profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .

- Derivatization : Introduce bulkier groups (e.g., tert-butyl) to the phenyl ring to sterically hinder non-target kinases .

Case study : Replacing methoxy with isopropoxy () reduced off-target kinase binding by 40% .

What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Advanced Research Question

Key challenges include:

- Low yields in coupling steps : Optimize stoichiometry (1.5 eq. DCC) and use flow chemistry for reproducibility .

- Purification instability : Avoid silica columns for polar intermediates; switch to reverse-phase HPLC .

- Amino group oxidation : Add antioxidants (e.g., BHT) during storage .

Scale-up data : Pilot batches (10 g) achieved 65% yield vs. 85% in small-scale (1 g) reactions .

How does this compound compare to clinically used benzamide derivatives in preclinical models?

Advanced Research Question

Compared to FDA-approved analogs:

- Anticancer activity : 0.94 µM IC50 vs. 2.1 µM for dacomitinib (EGFR inhibitor), but lower bioavailability (25% vs. 60%) .

- Toxicity : LD50 in mice >500 mg/kg (vs. 300 mg/kg for imatinib), suggesting a wider therapeutic window .

- Resistance profile : No cross-resistance observed in imatinib-resistant leukemia cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.